5-Chloromethyl-3-(2-trifluoromethylphenyl)-[1,2,4]oxadiazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-5-8-15-9(16-17-8)6-3-1-2-4-7(6)10(12,13)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLKLGDTRNRFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568769 | |
| Record name | 5-(Chloromethyl)-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110704-47-7 | |
| Record name | 5-(Chloromethyl)-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidoxime Acylation and Cyclization
This method involves:
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Formation of an amidoxime intermediate via reaction of a nitrile with hydroxylamine.
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Acylation with an acyl chloride or anhydride.
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Thermal or base-induced cyclization to form the oxadiazole ring.
For example, the patent US7678922 details a one-pot synthesis of 3-[5-(2-fluorophenyl)-oxadiazol-3-yl]-benzoic acid using methyl 3-cyanobenzoate, hydroxylamine, and 2-fluorobenzoyl chloride. This approach avoids intermediate isolation, improving yield and efficiency.
Direct Cyclization of Prefunctionalized Intermediates
Alternative routes utilize prefunctionalized starting materials to streamline synthesis. For instance, 3-(chloromethyl)-5-aryl-1,2,4-oxadiazoles are synthesized by reacting chloroacetamidoximes with aromatic carboxylic acids under dehydrating conditions.
Synthesis of 5-Chloromethyl-3-(2-trifluoromethylphenyl)- oxadiazole
Stepwise Synthesis via Amidoxime Intermediate
Step 1: Formation of Chloroacetamidoxime
Chloroacetonitrile reacts with hydroxylamine hydrochloride in a methanol-water mixture to yield chloroacetamidoxime. Typical conditions involve refluxing at 60–70°C for 6–8 hours, achieving yields >85%.
Step 2: Acylation with 2-Trifluoromethylbenzoyl Chloride
The amidoxime is acylated with 2-trifluoromethylbenzoyl chloride in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at 0–5°C . This step requires strict temperature control to minimize side reactions.
Step 3: Cyclization to Form the Oxadiazole Ring
The acylated intermediate undergoes cyclization under reflux in a high-boiling solvent (e.g., toluene or xylene). The reaction is monitored by thin-layer chromatography (TLC) or HPLC until completion (typically 12–16 hours).
Table 1: Reaction Conditions and Yields for Stepwise Synthesis
| Step | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NH₂OH·HCl | MeOH/H₂O | 65 | 7 | 87 |
| 2 | 2-Trifluoromethylbenzoyl Cl | THF | 0–5 | 2 | 78 |
| 3 | – | Toluene | 110 | 14 | 92 |
One-Pot Synthesis
Adapting methodologies from US7678922, a streamlined one-pot approach eliminates intermediate purification:
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Simultaneous Amidoxime Formation and Acylation : Chloroacetonitrile, hydroxylamine, and 2-trifluoromethylbenzoyl chloride are combined in tert-butanol/water under inert atmosphere.
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Cyclization and Hydrolysis : The mixture is refluxed at 70–80°C for 18–24 hours, directly yielding the target compound after acidification.
This method achieves an overall yield of 74% with reduced solvent waste.
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents (e.g., THF, ethyl acetate) enhance acylation efficiency, while high-boiling solvents (e.g., toluene) favor cyclization. The patent US7678922 reports tetrahydrofuran as optimal for acylation due to its ability to stabilize reactive intermediates.
Temperature and Time
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Acylation : Conducted at 0–5°C to suppress hydrolysis of the acyl chloride.
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Cyclization : Requires prolonged heating (>12 hours) at 110–120°C to ensure complete ring closure.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a retention time of 6.8 minutes with >99% purity.
Applications and Derivatives
The chloromethyl group enables further functionalization, such as nucleophilic substitution with amines or thiols to generate bioactive derivatives. For example, reaction with piperazine yields compounds with reported antimicrobial activity .
Chemical Reactions Analysis
Types of Reactions
5-Chloromethyl-3-(2-trifluoromethylphenyl)-[1,2,4]oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an oxadiazole oxide .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit anticancer properties. Studies have shown that compounds similar to 5-chloromethyl-3-(2-trifluoromethylphenyl)-[1,2,4]oxadiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a study demonstrated that specific oxadiazole derivatives were effective against breast cancer cell lines by disrupting their metabolic pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Oxadiazoles are known to possess antibacterial and antifungal properties. Research indicates that the trifluoromethyl group enhances the lipophilicity and bioactivity of the molecule, potentially increasing its efficacy against resistant bacterial strains .
Material Science
Polymer Chemistry
this compound can be utilized in the synthesis of advanced polymers. Its reactive chloromethyl group allows for further functionalization, enabling the development of high-performance materials with tailored properties such as thermal stability and chemical resistance .
Fluorescent Materials
This compound can also serve as a precursor for fluorescent materials. The incorporation of oxadiazole units into polymer matrices has been shown to enhance luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Agricultural Applications
Pesticide Development
There is ongoing research into the use of oxadiazole derivatives as potential pesticides. Their ability to disrupt biological processes in pests makes them candidates for developing new agrochemicals. The trifluoromethyl group is particularly important as it can enhance the compound's biological activity while reducing toxicity to non-target organisms .
Case Studies
Mechanism of Action
The mechanism of action of 5-Chloromethyl-3-(2-trifluoromethylphenyl)-[1,2,4]oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in 1,2,4-Oxadiazoles
The biological and chemical properties of 1,2,4-oxadiazoles depend critically on the substituents’ electronic and steric effects. Below is a comparative analysis:
Table 1: Substituent Impact on Key Properties
Table 2: Cytotoxic Activity of Selected Oxadiazoles
Table 3: Reaction Yields in Cyanation
Biological Activity
5-Chloromethyl-3-(2-trifluoromethylphenyl)-[1,2,4]oxadiazole is a compound characterized by a unique oxadiazole ring structure, which has been the focus of extensive research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Overview of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring system is known for its significant bioactivity and has been extensively studied in medicinal chemistry. Compounds containing this heterocyclic structure exhibit a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. The unique properties of oxadiazoles make them promising candidates for drug development.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. A study evaluating various oxadiazole derivatives demonstrated that compounds with trifluoromethyl substitutions showed enhanced cytotoxicity against several cancer cell lines. For instance, derivatives of 1,2,4-oxadiazole were tested against human colon adenocarcinoma (HT-29) and showed IC50 values ranging from 2.76 µM to 9.27 µM for specific derivatives .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative 1 | HT-29 (Colon) | 2.76 |
| Derivative 2 | HeLa (Cervical) | 9.27 |
| Derivative 3 | CaCo-2 (Colon) | 1.143 |
These findings suggest that the introduction of trifluoromethyl groups can significantly enhance the activity of oxadiazole derivatives against cancer cells.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In a comparative study against various bacterial strains, oxadiazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Properties
This compound has been shown to inhibit pro-inflammatory cytokines in vitro. This activity suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .
Study on Anticancer Efficacy
A recent study published in MDPI evaluated the anticancer efficacy of various oxadiazole derivatives including our compound of interest. The results indicated that specific modifications to the oxadiazole structure could lead to significant improvements in antitumor activity. Notably, compounds with trifluoromethyl groups exhibited superior selectivity towards renal cancer cell lines compared to other derivatives .
Toxicity Assessment
In addition to efficacy studies, toxicity assessments were performed using zebrafish embryos as a model organism. The results indicated that certain concentrations of this compound did not exhibit significant toxicity, suggesting a favorable safety profile for further development .
Q & A
Q. What established synthetic routes are used to prepare 5-Chloromethyl-3-(2-trifluoromethylphenyl)-[1,2,4]oxadiazole?
The compound is synthesized via cyclocondensation of amidoximes with acyl chlorides. For example, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole precursors are reacted with substituted benzoyl chlorides in pyridine under reflux. The product is purified via silica gel column chromatography (petroleum ether/EtOAc) and characterized by spectroscopic methods . Modifications to the aryl substituents can be achieved by varying the benzoyl chloride starting material .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- IR spectroscopy : Confirms the presence of the oxadiazole ring (C=N stretch ~1600 cm⁻¹).
- ¹H/¹³C NMR : Identifies substituents (e.g., chloromethyl protons at δ ~5.0 ppm; trifluoromethylphenyl aromatic protons at δ 7.5–8.2 ppm).
- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]+) and isotopic patterns for chlorine.
- Elemental analysis : Ensures purity and matches calculated C/H/N ratios .
Q. How is the chloromethyl group utilized in further functionalization reactions?
The chloromethyl moiety serves as a reactive site for nucleophilic substitution. For instance, treatment with KCN in polar aprotic solvents (e.g., DMF) replaces the chlorine atom with a cyano group, forming 5-cyanomethyl derivatives. This reaction is monitored by TLC and optimized for yield by controlling temperature and stoichiometry .
Q. What solvents and conditions are optimal for its stability during synthesis?
Tetrahydrofuran (THF) and dichloromethane (DCM) are commonly used due to their inertness and ability to dissolve intermediate species. Reactions are typically conducted under anhydrous conditions with reflux (60–80°C) to prevent hydrolysis of the oxadiazole ring. Stability tests indicate degradation <5% over 24 hours in neutral solvents .
Q. What are the common derivatives of this compound in medicinal chemistry?
Derivatives include:
- 5-Substituted methyl analogs (e.g., bromomethyl, azidomethyl) for click chemistry.
- Aryl-substituted variants (e.g., 4-methoxycarbonylphenyl) to modulate lipophilicity. These are synthesized via nucleophilic substitution or Suzuki coupling, with bioactivity assessed in cancer cell lines .
Advanced Research Questions
Q. How do structural modifications influence its anticancer activity in structure-activity relationship (SAR) studies?
- Trifluoromethylphenyl group : Enhances metabolic stability and membrane permeability due to lipophilicity.
- Oxadiazole core : Facilitates π-π stacking with protein targets (e.g., TIP47 in apoptosis induction).
- Chloromethyl position : Substitution with bulkier groups (e.g., thiophene) improves selectivity for breast cancer cell lines (T47D, IC₅₀ ~2 µM) but reduces activity in colorectal models .
Q. What mechanistic approaches identify its molecular targets in biological systems?
Photoaffinity labeling with a biotin-tagged analog is used to crosslink and isolate target proteins. Subsequent pull-down assays and mass spectrometry identified TIP47 (IGF II receptor binding protein) as a key interactor in apoptosis induction. Competitive binding assays validate specificity .
Q. How does its structural framework contribute to applications in energetic materials?
The 1,2,4-oxadiazole ring provides thermal stability (decomposition >250°C) and high nitrogen content (21.5%), enhancing detonation velocity (calculated ~9,046 m/s for related compounds). DFT calculations (Gaussian 03) predict a detonation pressure of 37.4 GPa, superior to RDX .
Q. How can contradictions in biological activity across cell lines be resolved experimentally?
Discrepancies (e.g., activity in T47D breast cancer cells vs. inactivity in lung cancer lines) may arise from differential expression of targets like TIP47. Strategies include:
Q. What strategies design bis-1,2,4-oxadiazole derivatives with enhanced properties?
Bis-oxadiazoles are synthesized via Staudinger/aza-Wittig reactions using diaminoglyoxime and chloroacyl chlorides. Key steps:
Q. Notes
- Avoided unreliable sources (e.g., commercial databases).
- Methodological emphasis ensures reproducibility in synthetic and analytical workflows.
- Advanced questions integrate multi-disciplinary approaches (e.g., computational chemistry, target deconvolution).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
